
Methanone, (5-chloro-2-pyridinyl)phenyl-
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Overview
Description
Methanone, (5-chloro-2-pyridinyl)phenyl- is a useful research compound. Its molecular formula is C12H8ClNO and its molecular weight is 217.65 g/mol. The purity is usually 95%.
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Biological Activity
Methanone, (5-chloro-2-pyridinyl)phenyl-, commonly referred to as a chlorinated pyridine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound exhibits significant potential in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by data tables and case studies.
Anticancer Activity
Recent studies have highlighted the potent anticancer properties of methanone derivatives. A notable investigation conducted by Li et al. (2023) demonstrated that compounds related to methanone exhibited strong antiproliferative effects against various cancer cell lines, with IC50 values ranging from 1.43 to 5.48 µM . The study particularly noted the efficacy of certain derivatives against the EGFR T790M mutation, a common resistance mechanism in non-small cell lung cancer.
Table 1: Anticancer Activity of Methanone Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5f | A549 (Lung) | 1.43 | EGFR inhibition |
5g | MCF-7 (Breast) | 5.48 | Induction of apoptosis via caspase activation |
5d | HCT116 (Colon) | 36 | Modulation of Bcl-2 family proteins |
The results indicate that these compounds not only inhibit cell growth but also promote apoptosis through mechanisms involving caspase activation and modulation of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
Methanone derivatives have also been evaluated for their antimicrobial properties. The compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. A study indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 0.24 µM against specific pathogens such as E. coli and S. aureus .
Table 2: Antimicrobial Activity of Methanone Derivatives
Compound | Pathogen | MIC (µM) | Activity Type |
---|---|---|---|
5c | E. coli | 0.24 | Bactericidal |
5e | S. aureus | 0.98 | Bacteriostatic |
5g | Pseudomonas aeruginosa | 0.50 | Bactericidal |
These findings suggest that the structural features of methanone derivatives contribute significantly to their antimicrobial efficacy, with chlorination enhancing their activity against resistant strains .
Anti-inflammatory Properties
In addition to anticancer and antimicrobial activities, methanone derivatives have demonstrated anti-inflammatory effects. Research conducted on a carrageenan-induced paw edema model in mice indicated that these compounds significantly reduced inflammation compared to control groups .
Table 3: Anti-inflammatory Activity
Compound | Model | Inhibition (%) | Dosage (mg/kg) |
---|---|---|---|
5h | Carrageenan Edema | 70 | 50 |
5i | Carrageenan Edema | 60 | 100 |
The anti-inflammatory effects were attributed to the inhibition of pro-inflammatory cytokines and mediators, showcasing the potential therapeutic application of these compounds in inflammatory diseases .
Case Studies
A comprehensive study published in MDPI reviewed various derivatives based on the pyridine structure, including methanone compounds. It was found that modifications at specific positions on the pyridine ring significantly influenced biological activity, underscoring the importance of structural optimization in drug design .
Additionally, a patent filed for a crystallized form of a related compound detailed its therapeutic applications and highlighted its potential use in treating various conditions due to its favorable pharmacokinetic profile .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Methanone, (5-chloro-2-pyridinyl)phenyl- has been investigated for its potential as an anticancer agent. Studies have shown that compounds containing the methanone structure can inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives of this compound have demonstrated significant inhibitory effects on various cancer cell lines, including breast and colorectal cancer cells, with IC50 values ranging from 7.9 to 92 µM .
2. Enzyme Inhibition
The compound has been recognized for its role in inhibiting protein arginine methyltransferase 5 (PRMT5), which is essential for cancer cell survival. Inhibitors targeting PRMT5 have entered clinical trials for treating several malignancies, including non-small cell lung cancer and melanoma. Research indicates that methanone derivatives can effectively reduce tumor burden by approximately 30–60% in preclinical models .
3. Antiviral Properties
Recent studies have explored the antiviral activity of methanone derivatives against respiratory syncytial virus (RSV). Compounds with chlorine substitutions exhibited varying degrees of activity, with some showing potent effects comparable to established antiviral agents .
Material Science Applications
1. Organic Light-Emitting Diodes (OLEDs)
Methanone, (5-chloro-2-pyridinyl)phenyl- is being investigated for its potential use in organic light-emitting diodes due to its unique electronic properties. Research indicates that compounds with this structure can enhance the efficiency and stability of OLED devices, making them suitable candidates for next-generation display technologies.
2. Electronic Materials
The compound's electronic characteristics also make it a candidate for other electronic materials beyond OLEDs. Its ability to act as a semiconductor can be harnessed in various applications within the field of electronics, including sensors and transistors .
Chemical Reactions and Synthesis
Methanone, (5-chloro-2-pyridinyl)phenyl- can undergo several chemical reactions that are crucial for developing new derivatives with enhanced properties:
Reaction Type | Reagents | Conditions | Products |
---|---|---|---|
Oxidation | Hydrogen peroxide or potassium permanganate | Acetic acid or water | N-oxide derivatives |
Reduction | Sodium borohydride or lithium aluminum hydride | Methanol or ether | Reduced derivatives |
Substitution | Sodium methoxide or potassium tert-butoxide | Methanol or tert-butanol | Various substituted derivatives |
These reactions allow researchers to modify the compound's structure to optimize its biological activity and material properties.
Case Studies
-
Anticancer Research
- A study evaluated the efficacy of methanone derivatives in inhibiting cancer cell growth. The results indicated that specific substitutions on the phenyl ring significantly enhanced anticancer activity against multiple cell lines.
-
PRMT5 Inhibition
- Clinical trials involving PRMT5 inhibitors have shown promising results in reducing tumor sizes in patients with specific malignancies. Methanone derivatives were part of this evaluation, highlighting their potential role in targeted cancer therapies.
-
OLED Development
- Research focused on incorporating methanone-based compounds into OLED formulations demonstrated improved light emission efficiency and stability compared to traditional materials.
Properties
CAS No. |
634198-20-2 |
---|---|
Molecular Formula |
C12H8ClNO |
Molecular Weight |
217.65 g/mol |
IUPAC Name |
(5-chloropyridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C12H8ClNO/c13-10-6-7-11(14-8-10)12(15)9-4-2-1-3-5-9/h1-8H |
InChI Key |
WEBNHRHVUCFJGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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